[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate
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Overview
Description
[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dihydroxy oxolan ring and a hydroxyamino oxopyrimidinyl group. It has been studied for its potential antiviral properties and its role in pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The production process is designed to be scalable and cost-effective while maintaining high standards of quality control .
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxopyrimidinyl group can be reduced to form amines.
Substitution: The hydroxyamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines. Substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, [(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown potential in antiviral research. Its ability to inhibit viral replication makes it a candidate for the development of new antiviral drugs. Studies have demonstrated its efficacy against various viral strains, highlighting its therapeutic potential .
Medicine
In medicine, the compound is being explored for its prophylactic and therapeutic applications. Its antiviral properties make it a promising candidate for treating viral infections. Additionally, its unique structure allows for targeted drug delivery and improved pharmacokinetics .
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of [(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate involves its interaction with viral enzymes and proteins. The compound inhibits viral replication by binding to specific molecular targets, disrupting the viral life cycle. This inhibition is achieved through the formation of stable complexes with viral enzymes, preventing their normal function .
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate
- [(2R,3R,4R,5R)-2-(benzoyloxymethyl)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-yl)tetrahydrofuran-3,4-diyl dibenzoate
Uniqueness
The uniqueness of [(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate lies in its specific stereochemistry and functional groups. These features contribute to its high reactivity and selectivity in chemical reactions, making it a valuable compound for various applications. Its antiviral properties further distinguish it from similar compounds, highlighting its potential in therapeutic development .
Properties
Molecular Formula |
C13H19N3O7 |
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Molecular Weight |
329.31 g/mol |
IUPAC Name |
[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C13H19N3O7/c1-6(2)12(19)22-5-7-9(17)10(18)11(23-7)16-4-3-8(15-21)14-13(16)20/h3-4,6-7,9-11,17-18,21H,5H2,1-2H3,(H,14,15,20)/t7-,9+,10?,11-/m1/s1 |
InChI Key |
HTNPEHXGEKVIHG-UPCPIJHOSA-N |
Isomeric SMILES |
CC(C)C(=O)OC[C@@H]1[C@@H](C([C@@H](O1)N2C=CC(=NC2=O)NO)O)O |
Canonical SMILES |
CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)NO)O)O |
Origin of Product |
United States |
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